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molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No. B046003
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242610

Procedure details

Approximately 306 grams of 4-methyl-2-pentanol, 100 grams of toluene, and 62 grams of boric acid were charged to a 2-liter glass reactor having an inert nitrogen atmosphere and equipped with heater, agitator, and Dean-Stark tube with condenser. The reactants were heated up to about 155° C. for a period of about 5 hours with agitation unit water evolution during azeotropic distillation ceased. Approximately 52 grams of water was collected. The product was vacuum topped at about 155° C. to remove volatile solvent and filtered hot through diatomaceous earth to form a clear, water-white liquid.
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][CH:4]([OH:6])[CH3:5].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=C[CH:9]=1.[B:15]([OH:18])(O)[OH:16]>O>[B:15]([O:18][CH:12]([CH2:13][CH:8]([CH3:9])[CH3:14])[CH3:11])([O:16][CH:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[CH3:5])[O:6][CH:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[CH3:5]

Inputs

Step One
Name
Quantity
306 g
Type
reactant
Smiles
CC(CC(C)O)C
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
62 g
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with heater, agitator, and Dean-Stark tube with condenser
CUSTOM
Type
CUSTOM
Details
Approximately 52 grams of water was collected
CUSTOM
Type
CUSTOM
Details
topped at about 155° C.
CUSTOM
Type
CUSTOM
Details
to remove volatile solvent
FILTRATION
Type
FILTRATION
Details
filtered hot through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to form a clear, water-white liquid

Outcomes

Product
Name
Type
Smiles
B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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